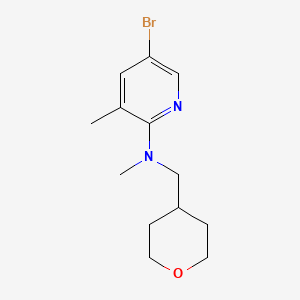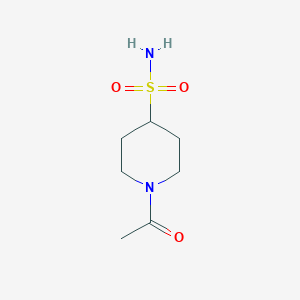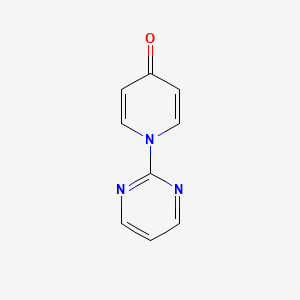![molecular formula C6H12Cl2N2S B1487813 [1-甲基-2-(1,3-噻唑-2-基)乙基]胺二盐酸盐 CAS No. 92932-32-6](/img/structure/B1487813.png)
[1-甲基-2-(1,3-噻唑-2-基)乙基]胺二盐酸盐
描述
“[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
分子对接和酶抑制
一项研究涉及从 N-芳基噻唑-2-胺合成新型化合物,展示了显着的酶抑制活性,特别是对 α-葡萄糖苷酶,表明在糖尿病管理中具有潜在应用。分子对接揭示了这些化合物如何与酶活性位点相互作用,表明它们作为治疗剂的潜力 (Babar 等,2017)。
抗菌和杀软体动物特性
对噻唑并[5,4-d]嘧啶的研究突出了它们对钉螺 B. alexandrina(血吸虫病的中间宿主)的活性,表明该化合物与寄生虫病的治疗相关 (El-bayouki & Basyouni,1988)。
生物活性的合成研究
各种研究已经合成和评估了噻唑-2-基化合物的衍生物的生物活性,包括抗菌、抗癌和抗真菌特性,强调了这些分子在药物开发和化学研究中的多功能性和潜力。例如,合成了具有潜在生物活性的 5-氯-2-甲基-3-(5-甲基噻唑-2-基)-4(3H)-喹唑啉酮衍生物 (Párkányi & Schmidt,2000),以及具有显着体外抗菌和抗真菌活性的 7-甲基-3-(萘-2-基)-5-苯基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯衍生物 (Patel & Patel,2017)。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include enzymes, receptors, and even DNA, leading to a wide range of biological activities .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, including changes in cellular metabolism and signaling.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
安全和危害
The safety data sheet for a similar compound, ethyl[(1,3-thiazol-2-yl)methyl]amine hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Thiazoles have been the subject of considerable research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the design and development of different thiazole derivatives, with the aim of finding new compounds with lesser side effects and enhanced biological activity .
生化分析
Biochemical Properties
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The interactions of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride may impact cellular metabolism by modulating the activity of enzymes involved in energy production.
Molecular Mechanism
At the molecular level, [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride over time are crucial for its effectiveness in laboratory settings. Studies have shown that thiazole derivatives can maintain their stability under specific conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or combating infections . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes.
Metabolic Pathways
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives are known to be metabolized by liver enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the overall efficacy and safety of the compound.
Transport and Distribution
The transport and distribution of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization within certain tissues or organs can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its presence in the mitochondria can influence energy production, while its localization in the nucleus may affect gene expression.
属性
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQSZHKSKSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)


![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)








![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)
